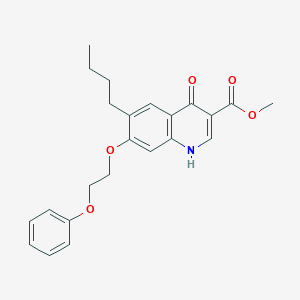
6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline (CAS No. 19828-70-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structural features, including a quinoline core and various functional groups, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C23H25NO5, with a molecular weight of 395.45 g/mol. The compound exhibits a density of 1.189 g/cm³ and a boiling point of 560.3°C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO5 |
| Molecular Weight | 395.45 g/mol |
| Density | 1.189 g/cm³ |
| Boiling Point | 560.3°C at 760 mmHg |
| Flash Point | 292.7°C |
Antiproliferative Activity
Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate varying levels of potency across different cell types.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells). The results showed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-butyl-4-hydroxy... | MCF-7 | 3.1 |
| HCT116 | 2.2 | |
| HEK293 | 5.3 |
These findings suggest that the compound possesses selective cytotoxicity, particularly against breast cancer cells .
Antioxidant Activity
In addition to its antiproliferative properties, the compound has shown promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.
Comparative Antioxidant Activity
The antioxidant capacity was assessed using several assays, comparing the compound's efficacy against standard antioxidants like BHT (Butylated Hydroxytoluene):
| Compound | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |
|---|---|---|
| 6-butyl-4-hydroxy... | 10.5 | 8.2 |
| BHT | 15.0 | 12.0 |
The results indicate that the compound exhibits superior antioxidant activity compared to BHT in both assays .
Antimicrobial Activity
The antimicrobial effects of the compound were also investigated, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
These results highlight the compound's potential as an antibacterial agent, particularly against resistant strains .
特性
IUPAC Name |
methyl 6-butyl-4-oxo-7-(2-phenoxyethoxy)-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-3-4-8-16-13-18-20(24-15-19(22(18)25)23(26)27-2)14-21(16)29-12-11-28-17-9-6-5-7-10-17/h5-7,9-10,13-15H,3-4,8,11-12H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRISVJICBWWKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173554 |
Source


|
| Record name | WR 197236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19828-70-7 |
Source


|
| Record name | 6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019828707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WR 197236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














